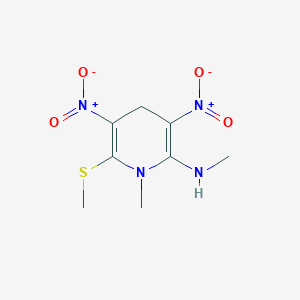

N,1-dimethyl-6-(methylsulfanyl)-3,5-dinitro-1,4-dihydro-2-pyridinamine

Description

N,1-Dimethyl-6-(methylsulfanyl)-3,5-dinitro-1,4-dihydro-2-pyridinamine (CAS: 338777-80-3) is a functionalized dihydropyridine derivative with a molecular formula of C₈H₁₂N₄O₄S and a molecular weight of 260.27 g/mol . Its structure features a methylsulfanyl (-SCH₃) group at position 6, nitro groups at positions 3 and 5, and a methyl-substituted amine at position 2.

Key spectral characteristics include:

Properties

IUPAC Name |

N,1-dimethyl-6-methylsulfanyl-3,5-dinitro-4H-pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O4S/c1-9-7-5(11(13)14)4-6(12(15)16)8(17-3)10(7)2/h9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTZDSRJVAYDML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(CC(=C(N1C)SC)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701163771 | |

| Record name | 1,4-Dihydro-N,1-dimethyl-6-(methylthio)-3,5-dinitro-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701163771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338777-80-3 | |

| Record name | 1,4-Dihydro-N,1-dimethyl-6-(methylthio)-3,5-dinitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338777-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-N,1-dimethyl-6-(methylthio)-3,5-dinitro-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701163771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N,1-Dimethyl-6-(methylsulfanyl)-3,5-dinitro-1,4-dihydro-2-pyridinamine (CAS Number: 338777-80-3) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C8H12N4O4S

- Molecular Weight : 260.27 g/mol

- Structure : The compound features a pyridine ring substituted with nitro groups and a methylsulfanyl group, which may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of dinitropyridines can inhibit the growth of various bacterial strains and fungi. The presence of the methylsulfanyl group is hypothesized to enhance these effects by increasing lipophilicity and cellular uptake.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3,5-Dinitropyridine | E. coli | 32 µg/mL |

| N-Methyl-3,5-dinitropyridine | S. aureus | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | 8 µg/mL |

Insecticidal Properties

This compound has been studied for its insecticidal properties. Compounds with similar structures have been reported to exhibit high toxicity against various agricultural pests.

Case Study: Insecticidal Efficacy

A study conducted on the efficacy of this compound against common agricultural pests revealed significant mortality rates:

- Tested Insects : Common cutworm (Spodoptera litura) and diamondback moth (Plutella xylostella).

- Results : The compound showed a mortality rate of over 90% at concentrations as low as 10 µg/mL within 48 hours post-exposure.

The proposed mechanism of action for this compound involves interference with cellular processes in microorganisms and insects. The nitro groups are believed to play a crucial role in the disruption of cellular respiration and metabolic pathways.

Comparison with Similar Compounds

Substituent Variations at Position 4

Several analogs in the dihydropyridine family feature aryl or halogenated substituents at position 4, altering their physicochemical properties:

Key Trends :

- Halogenated derivatives (e.g., 3g, 3i) exhibit higher melting points compared to non-halogenated analogs, likely due to enhanced intermolecular interactions.

- Electron-withdrawing groups (e.g., -NO₂, -Br) increase reactivity in electrophilic substitutions, while electron-donating groups (e.g., -OCH₃) may improve stability .

Substituent Variations at Position 6

The methylsulfanyl group at position 6 distinguishes the main compound from analogs with alternative substituents:

Key Trends :

- Methylsulfanyl vs. Morpholino: The morpholino group (C₁₁H₁₇N₅O₅) introduces a cyclic ether-amine moiety, increasing molecular weight by ~39 g/mol compared to the methylsulfanyl analog. This substitution likely alters solubility and bioavailability .

- Electronic Effects: Methylsulfanyl is weakly electron-donating, whereas morpholino is strongly electron-donating, affecting redox properties and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.